REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[C:4]([Br:11])[N:3]=1.[K].[N+:13]([C:16]1[CH:21]=[CH:20][C:19]([SH:22])=[CH:18][CH:17]=1)([O-:15])=[O:14]>CN(C)C=O>[Br:11][C:4]1[CH:5]=[C:6]([S:22][C:19]2[CH:20]=[CH:21][C:16]([N+:13]([O-:15])=[O:14])=[CH:17][CH:18]=2)[CH:7]=[C:2]([Br:1])[N:3]=1 |f:1.2,^1:11|
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC(=C1)[N+](=O)[O-])Br
|
Name
|
4-nitrothiophenol potassium salt
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[K].[N+](=O)([O-])C1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned in water
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with sat. sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration and removal of the solvent the residue
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel with ethyl acetate/hexane 1:19
|
Type
|
CUSTOM
|
Details
|
subsequently dried in a high vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC(=C1)SC1=CC=C(C=C1)[N+](=O)[O-])Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.785 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |